molecular formula C22H22ClN6O- B1265043 5-(4'-{[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}biphenyl-2-yl)tetrazol-1-ide

5-(4'-{[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}biphenyl-2-yl)tetrazol-1-ide

Cat. No. B1265043
M. Wt: 421.9 g/mol
InChI Key: MDMTUGIZSFHDIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Losartan Potassium is the potassium salt of losartan, a non-peptide angiotensin II receptor antagonist with antihypertensive activity. Losartan selectively and competitively binds to the angiotensin II receptor (type AT1) and blocks the binding of angiotensin II to the receptor, thus promoting vasodilatation and counteracting the effects of aldosterone. Converted from angiotensin I by angiotensin-converting enzyme (ACE), angiotensin II stimulates the adrenal cortex to synthesize and secrete aldosterone, decreasing sodium excretion and increasing potassium excretion, and acts as a vasoconstrictor in vascular smooth muscle.
Losartan(1-) is an organic anion that is the conjugate base of losartan, obtained from the deprotonation of the tetrazole NH group. Major species at pH 7.3. It is a conjugate base of a losartan.

Scientific Research Applications

Angiotensin AT1 Receptor Antagonism

  • Losartan, a derivative of 5-(4'-{[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}biphenyl-2-yl)tetrazol-1-ide, acts as an angiotensin AT1 receptor antagonist, used widely in healthcare as an antihypertensive agent (Pediconi et al., 2005).

Influence on Central Renin-Angiotensin System

  • Research on normotensive rats has shown that treatment with this class of compounds can influence angiotensinogen mRNA levels in the brain in a dose-, time-, and brain-area-dependent manner (Pediconi et al., 2005).

Development of Nonpeptide Angiotensin II Receptor Antagonists

  • The compound is part of a series of nonpeptide angiotensin II receptor antagonists developed for oral administration, showing significant antihypertensive effects (Carini et al., 1991).

Effects on Blood Pressure

  • Studies have demonstrated its effectiveness in reducing blood pressure and its selective antagonistic properties for the angiotensin II AT1 receptor (Wong et al., 1990).

Role in Pharmaceutical Chemistry

  • The compound is part of heteroacyclic and heterocyclic drugs, which have significant absorption and transmission effects in pharmaceutical and medicinal sciences (Ande, 2012).

Structural Analysis

  • Crystallographic studies have detailed the molecular structure of Losartan potassium, a derivative, providing insights into its interaction dynamics (Fernández et al., 2002).

Development of Novel Angiotensin II Receptor Blockers

  • Research has focused on designing and synthesizing new analogs with high binding affinity to the AT1 receptor, contributing to the discovery of new biologically active molecules (Agelis et al., 2013).

properties

Product Name

5-(4'-{[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}biphenyl-2-yl)tetrazol-1-ide

Molecular Formula

C22H22ClN6O-

Molecular Weight

421.9 g/mol

IUPAC Name

[2-butyl-5-chloro-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol

InChI

InChI=1S/C22H22ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3/q-1

InChI Key

MDMTUGIZSFHDIC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CO)Cl

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4'-{[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}biphenyl-2-yl)tetrazol-1-ide
Reactant of Route 2
Reactant of Route 2
5-(4'-{[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}biphenyl-2-yl)tetrazol-1-ide
Reactant of Route 3
5-(4'-{[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}biphenyl-2-yl)tetrazol-1-ide
Reactant of Route 4
5-(4'-{[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}biphenyl-2-yl)tetrazol-1-ide
Reactant of Route 5
Reactant of Route 5
5-(4'-{[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}biphenyl-2-yl)tetrazol-1-ide
Reactant of Route 6
5-(4'-{[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}biphenyl-2-yl)tetrazol-1-ide

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